molecular formula C19H15ClN4O3 B2569658 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile CAS No. 903201-51-4

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2569658
CAS RN: 903201-51-4
M. Wt: 382.8
InChI Key: QQCBXIFHYNQNFV-UHFFFAOYSA-N
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Description

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile, also known as CBPPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CBPPOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to "5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile" have been synthesized and evaluated for their antimicrobial activities. For instance, Başoğlu et al. (2013) reported the design, synthesis, and antimicrobial activities of azole derivatives, highlighting some compounds' activity against tested microorganisms (Başoğlu et al., 2013).

Antidepressant and Antianxiety Properties

Kumar et al. (2017) explored the pharmacological evaluation of novel derivatives, including the investigation of their antidepressant and antianxiety activities, demonstrating significant activity in these areas (Kumar et al., 2017).

ACE Inhibitors from Derivatives

Vulupala et al. (2018) focused on synthesizing novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors, revealing minimal toxicity and potential as non-carboxylic acid ACE inhibitors (Vulupala et al., 2018).

Agrochemical Applications

Wang et al. (2015) reported on the synthesis and biological activity of novel furan/thiophene and piperazine-containing compounds, noting their significant in vitro and in vivo fungicidal activity against several test plant fungi. This research could inform the design and discovery of new agrochemicals (Wang et al., 2015).

Anticancer and Anti-inflammatory Activities

Al-Omar et al. (2010) synthesized and tested various triazole derivatives for their antimicrobial and anti-inflammatory activities, finding several derivatives with good or moderate activities, particularly against Gram-positive bacteria (Al-Omar et al., 2010).

Analytical Method Development

Varynskyi et al. (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, an active pharmaceutical ingredient, highlighting the importance of precise analytical methods in drug development (Varynskyi et al., 2017).

properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-6-3-11-26-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCBXIFHYNQNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

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